molecular formula C10H8ClN5 B3035447 5-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole CAS No. 321430-85-7

5-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole

Cat. No.: B3035447
CAS No.: 321430-85-7
M. Wt: 233.66 g/mol
InChI Key: KOOJUZBGRKCFFP-UHFFFAOYSA-N
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Description

5-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole is a heterocyclic compound that contains both a benzimidazole and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole typically involves the reaction of 5-chloro-1H-benzimidazole with 1H-1,2,4-triazole-1-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in the benzimidazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

5-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as antifungal and anticancer agents.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins that are essential for the survival of pathogens or cancer cells. The triazole ring can interact with the active site of enzymes, leading to the inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoic acid methyl ester
  • 1,2,4-triazole derivatives

Uniqueness

Compared to similar compounds, 5-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole is unique due to its specific structural features, such as the presence of both a benzimidazole and a triazole ring. This dual-ring system can enhance its bioactivity and make it a versatile building block for the synthesis of various bioactive molecules.

Properties

IUPAC Name

6-chloro-2-(1,2,4-triazol-1-ylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5/c11-7-1-2-8-9(3-7)15-10(14-8)4-16-6-12-5-13-16/h1-3,5-6H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOJUZBGRKCFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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